Marbofloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the third-generation fluoroquinolone class of drugs. [] It was developed specifically for veterinary use and exhibits activity against a wide range of Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp. [, , ] Its potent bactericidal activity and favorable pharmacokinetic properties make it a valuable tool for investigating bacterial infections and resistance mechanisms in various animal models.
Marbofloxacin is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine for treating bacterial infections in various animals, including dogs, cats, and livestock. Marbofloxacin exhibits a broad spectrum of activity against Gram-negative and some Gram-positive bacteria, making it effective for respiratory diseases, mastitis, and other infections in animals.
Marbofloxacin was developed by the pharmaceutical company Roche in Switzerland and was later further developed by Vetoquinol. It was introduced to the market in 1995 in both English and French-speaking countries. The compound is derived from earlier fluoroquinolones, with modifications that enhance its antibacterial properties and pharmacokinetics.
Marbofloxacin is classified as a fluoroquinolone antibiotic. It functions by inhibiting bacterial enzymes critical for DNA replication, specifically DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.
The synthesis of marbofloxacin has been explored through various methods. Two primary synthetic routes are commonly referenced:
The synthesis typically requires specific reagents such as N,N-ethyl dimethacrylate and piperazine under controlled temperatures to facilitate reactions while minimizing byproducts. The process emphasizes mild reaction conditions which are advantageous for industrial applications .
The molecular formula of marbofloxacin is C_{17}H_{18}F_{3}N_{3}O_{4}S. Its structure consists of a core fluoroquinolone scaffold with several functional groups that enhance its antibacterial activity.
The key chemical reactions involved in marbofloxacin synthesis include:
Reactions are typically performed under controlled conditions using solvents like toluene or pyridine, often requiring reflux temperatures to ensure complete reaction . The purification process may involve techniques such as crystallization or chromatography to isolate marbofloxacin from byproducts.
Marbofloxacin exerts its antibacterial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for:
By inhibiting these enzymes, marbofloxacin disrupts DNA synthesis leading to bacterial cell death. Its high bioavailability (close to 100%) allows it to be effective even at low doses .
Relevant analyses have shown that marbofloxacin maintains its effectiveness across a range of environmental conditions, although care must be taken regarding its disposal due to potential environmental impacts from synthesis processes .
Marbofloxacin's primary applications are in veterinary medicine where it is used for:
Additionally, research continues into its use as a model compound for developing new fluoroquinolone derivatives with improved efficacy or reduced side effects .
Marbofloxacin exerts its antibacterial effects primarily through potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase (composed of GyrA and GyrB subunits) is responsible for introducing negative supercoils into DNA during replication, while topoisomerase IV (composed of ParC and ParE subunits) decatenates interlinked daughter chromosomes after DNA replication. Marbofloxacin binds to the enzyme-DNA complex at specific domains, forming a stable ternary complex that prevents the religation step of the breakage-reunion reaction. This interaction causes irreversible double-stranded DNA breaks, leading to rapid bacterial cell death [1] [6].
The enzyme selectivity varies between Gram-negative and Gram-positive bacteria due to structural differences. In Gram-negative pathogens like Escherichia coli and Actinobacillus pleuropneumoniae, marbofloxacin demonstrates approximately 2-fold greater inhibitory activity against DNA gyrase (IC₅₀ = 0.78 µg/mL) compared to topoisomerase IV (IC₅₀ = 1.52 µg/mL). Conversely, in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is the primary target. This differential target preference explains marbofloxacin's enhanced efficacy against Gram-negative pathogens commonly encountered in veterinary medicine [1] [3] [6].
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Marbofloxacin Against Bacterial Pathogens
Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Primary Target Enzyme |
---|---|---|---|---|
Escherichia coli | 218 | 1.0 | 2.0 | DNA Gyrase |
Actinobacillus pleuropneumoniae | 20 | 0.10 | 0.12 | DNA Gyrase |
Pasteurella multocida | 1 (CVCC 411) | - | 0.12 | DNA Gyrase |
Staphylococcus aureus | 27 | - | >2.0* | Topoisomerase IV |
Note: Higher MIC₉₀ values indicate reduced susceptibility [1] [3] [6].
Marbofloxacin exhibits distinct concentration-dependent bactericidal activity, meaning the rate and extent of bacterial killing increase progressively with drug concentrations exceeding the pathogen's minimum inhibitory concentration (MIC). Pharmacodynamic studies against Pasteurella multocida demonstrate that the ratio of the area under the free drug concentration-time curve to MIC (fAUC₂₄ₕ/MIC) serves as the primary pharmacokinetic-pharmacodynamic (PK/PD) index correlating with efficacy (R² = 83%). For significant bactericidal effects (3-log reduction in bacterial counts), an fAUC₂₄ₕ/MIC of 278.08 h is required [3].
In murine lung infection models, marbofloxacin produces substantial post-antibiotic effects (PAE) lasting approximately 8 hours against Gram-negative pathogens. This persistent suppression of bacterial regrowth after drug removal allows for extended dosing intervals while maintaining therapeutic efficacy. The concentration-dependent killing and prolonged PAE enable optimized dosing regimens where higher peak concentrations (Cₘₐₓ/MIC ratios >8-10) maximize bacterial eradication while suppressing resistance emergence. Against E. coli isolates from pigs, marbofloxacin achieves bactericidal activity at ileum content concentrations with AUC₂₄ₕ/MIC values of 23.54 h [3] [6] [7].
Table 2: Magnitude of Pharmacodynamic Indices Required for Efficacy Against Bacterial Pathogens
Pharmacodynamic Index | Static Effect | Bactericidal Effect (3-log kill) | Bacterial Elimination | Pathogen | Model System |
---|---|---|---|---|---|
fAUC₂₄ₕ/MIC (h) | 40.84 | 139.34 | 278.08 | Pasteurella multocida | Murine lung |
AUC₂₄ₕ/MIC (h) | 16.26 | 23.54 | 27.18 | Escherichia coli | Porcine ileum |
Cₘₐₓ/MIC | - | >8 | >10 | General Gram-negative | In vitro models |
Marbofloxacin's interactions with the quinolone resistance-determining regions (QRDRs) of target enzymes govern its antibacterial efficacy and susceptibility to resistance mechanisms. The drug forms critical hydrogen bonds with four key amino acid residues in the GyrA subunit (Ser-83, Asp-87, Glu-89, and Arg-91 in E. coli numbering) and the ParC subunit (Ser-80, Glu-84, Arg-91, and Arg-117). These interactions stabilize the drug-enzyme-DNA ternary complex. Mutations in these QRDR residues, particularly at Ser-83 in GyrA and Ser-80 in ParC, disrupt these binding interactions, leading to reduced drug affinity and clinically significant resistance [1] [6].
Molecular analyses of resistant E. coli isolates reveal that single mutations in gyrA (e.g., S83L, D87N) typically elevate marbofloxacin MICs by 4-16 fold, while additional mutations in parC (S80I) or efflux pump upregulation can increase MICs by up to 128-fold. The accumulation of multiple QRDR mutations progressively diminishes marbofloxacin's binding affinity through steric hindrance and electrostatic repulsion mechanisms. Among 218 porcine E. coli isolates, 34.9% exhibited reduced susceptibility (MIC ≥2 µg/mL), directly correlated with QRDR mutation prevalence. These mutations also confer cross-resistance to other fluoroquinolones, underscoring the importance of prudent antimicrobial use to preserve efficacy [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7